3-((1R)-1-amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol
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Overview
Description
3-((1R)-1-amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol is a compound characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1R)-1-amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol can be achieved through several synthetic routesThe reaction conditions typically involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone, along with appropriate catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-((1R)-1-amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenol derivatives .
Scientific Research Applications
3-((1R)-1-amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-((1R)-1-amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-((1R)-1-amino-3-hydroxypropyl)-5-methylphenol: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-((1R)-1-amino-3-hydroxypropyl)-5-chlorophenol: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-((1R)-1-amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol imparts unique properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in various applications .
Properties
Molecular Formula |
C10H12F3NO2 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)7-3-6(4-8(16)5-7)9(14)1-2-15/h3-5,9,15-16H,1-2,14H2/t9-/m1/s1 |
InChI Key |
NQBGSSDXQKEGNO-SECBINFHSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)[C@@H](CCO)N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)C(CCO)N |
Origin of Product |
United States |
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